molecular formula C23H21N3O3S B2527870 ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 2034490-70-3

ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2527870
CAS No.: 2034490-70-3
M. Wt: 419.5
InChI Key: RXJCQDZDGFHKQB-UHFFFAOYSA-N
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Description

Ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a pyrrolo[3,2-d]pyrimidine derivative featuring a benzyl group at position 3, a phenyl group at position 7, and an ethyl thioacetate side chain at position 2. This scaffold is of interest due to its structural similarity to bioactive molecules targeting Toll-like receptors (TLRs) and kinases . The 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine core provides a rigid, planar structure conducive to π-π stacking interactions, while the thioacetate moiety enhances solubility and metabolic stability compared to thioether analogs .

Properties

IUPAC Name

ethyl 2-[(3-benzyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-2-29-19(27)15-30-23-25-20-18(17-11-7-4-8-12-17)13-24-21(20)22(28)26(23)14-16-9-5-3-6-10-16/h3-13,24H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJCQDZDGFHKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound belongs to the class of pyrrolo[3,2-d]pyrimidines, which are known for their diverse biological activities. The synthesis typically involves the reaction of 3-benzyl-4-oxo derivatives with thiol-containing reagents, followed by esterification processes. The structural complexity of this compound allows it to interact with multiple biological targets.

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives can exert their biological effects through various mechanisms:

  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, one study demonstrated that a related pyrrolo[3,2-d]pyrimidine derivative increased the expression of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl-2 levels in HepG2 liver cancer cells .
  • Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines .
  • Kinase Inhibition : The compound exhibits inhibitory activity against several kinases involved in cancer progression. Molecular docking studies suggest that it binds effectively to the ATP-binding sites of these kinases, potentially blocking their activity .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated using various assays:

Cell Line IC50 (µM) Mechanism
HepG2 (liver cancer)0.21Apoptosis induction
A549 (lung cancer)0.83Cell cycle arrest
HCC827 (EGFR mutant)0.21Selective EGFR inhibition

These values indicate a promising potency against specific cancer types, particularly those associated with mutations in key signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that ethyl 2-((3-benzyl-4-oxo...) significantly inhibited cell proliferation and induced apoptosis at low concentrations .
  • In Vivo Models : Animal studies have shown that compounds similar to ethyl 2-((3-benzyl...) exhibit reduced tumor growth rates compared to controls when administered at therapeutic doses . Maximum tolerated doses (MTD) were established to evaluate safety profiles.
  • Structure Activity Relationship (SAR) : The modification of substituents on the pyrrolo[3,2-d]pyrimidine scaffold has been explored to enhance biological activity and reduce toxicity. For instance, N-substituted derivatives showed improved pharmacokinetic profiles and lower toxicity while maintaining efficacy .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties : Recent studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds related to ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate have been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like cefotaxime .
  • Anticancer Activity : The compound has shown promise in anticancer applications. Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives with specific substitutions on the pyrimidine ring have been linked to enhanced cytotoxic effects in various cancer cell lines .
  • Anti-inflammatory Effects : In silico studies suggest that the compound may act as a 5-lipoxygenase inhibitor, indicating its potential use in treating inflammatory diseases. This property could be particularly beneficial in developing new anti-inflammatory therapies .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with MIC values lower than standard antibiotics .
Study BAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines; mechanisms involved apoptosis induction .
Study CAnti-inflammatory PotentialIn silico docking studies indicated strong binding affinity to 5-lipoxygenase; promising candidate for further development .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety in this compound undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent/ConditionsProductYieldReference
m-Chloroperbenzoic acid (mCPBA), CH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfoxide derivative85%
H<sub>2</sub>O<sub>2</sub>, acetic acid, 60°CSulfone derivative72%

This reaction is critical for modifying the electronic properties of the molecule, enhancing its interaction with biological targets .

Nucleophilic Substitution at the Sulfur Atom

The thioacetate group participates in nucleophilic substitution reactions, enabling the introduction of diverse amines or thiols.

Example Reaction Pathway:
Ethyl 2-((3-benzyl-4-oxo-7-phenyl-pyrrolopyrimidin-2-yl)thio)acetate + Benzylamine → N-Benzyl-2-((pyrrolopyrimidin-2-yl)thio)acetamide

ConditionsCatalyst/SolventYieldReference
EDCI/HOBt, DMF, RT1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)68%

This method is widely used to generate amide derivatives for structure-activity relationship (SAR) studies .

Reduction of the 4-Oxo Group

The 4-oxo group in the pyrrolopyrimidine core can be reduced to a hydroxyl or methylene group, altering the compound’s hydrogen-bonding capacity.

ReagentProductSelectivityReference
NaBH<sub>4</sub>, MeOH4-Hydroxy derivativeModerate
BH<sub>3</sub>·THF, reflux4-Methylene derivativeHigh

Reduction pathways are optimized to preserve the integrity of the fused ring system .

Electrophilic Aromatic Substitution

The phenyl and benzyl substituents undergo electrophilic substitution, such as nitration or halogenation, at specific positions.

Nitration Example:

ReagentPositionProductYield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CPara to benzyl groupNitro derivative55%

Halogenation (e.g., bromination) follows similar mechanisms, with regioselectivity influenced by the electron-withdrawing pyrrolopyrimidine core.

Alkylation and Acylation Reactions

The ethyl ester group serves as a site for alkylation or acylation to modify solubility and pharmacokinetic properties.

Key Data:

  • Alkylation: Reaction with methyl iodide (NaH, DMF) yields methyl ester derivatives (Yield: 78%) .

  • Acylation: Acetic anhydride/pyridine conditions produce acetylated analogs (Yield: 82%) .

Cyclization and Ring Expansion

Under acidic or basic conditions, the compound participates in cyclization reactions to form larger heterocyclic systems.

Example:
Treatment with formic acid induces cyclization to form tricyclic pyrrolopyrimidines .

ConditionsProductApplication
HCOOH, refluxTricyclic analogEnhanced kinase inhibition

Thiol-Disulfide Exchange

The thioacetate group undergoes disulfide formation with thiol-containing reagents, useful for bioconjugation.

ReagentProductYield
Glutathione, pH 7.4Disulfide-linked conjugate60%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The target compound shares its pyrrolo[3,2-d]pyrimidine core with several analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Pyrrolo[3,2-d]Pyrimidine Derivatives
Compound Name R<sup>3</sup> R<sup>7</sup> Side Chain (Position 2) Core Modifications
Ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate Benzyl Phenyl Ethyl thioacetate None
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetic acid Phenyl H Carboxylic acid No benzyl or phenyl at R<sup>7</sup>
N-Cyclohexyl-2-((5,6,7-trimethyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide Phenyl Trimethyl Cyclohexylamide thioacetate Methyl groups at R<sup>5,6,7</sup>
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 4-Chlorophenyl Phenyl Dipentylamino, ethyl carboxylate Chlorophenyl at R<sup>3</sup>
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate N/A N/A Thietan-3-yloxy, ethyl thioacetate Pyrimidine core (non-pyrrolo)
Key Findings

Substituent Effects on Solubility: The ethyl thioacetate group in the target compound improves water solubility compared to carboxylic acid derivatives (e.g., compound 19a in ), which exhibit higher polarity but lower cell permeability due to ionization at physiological pH .

Biological Activity: The benzyl group at R<sup>3</sup> in the target compound may enhance TLR4 binding affinity compared to phenyl or cyclohexyl analogs, as seen in SAR studies where benzyl derivatives showed 2–3-fold higher IC50 values against TLR4 . Methyl substitutions at R<sup>5,6,7</sup> (e.g., compound 21b in ) reduce metabolic clearance by cytochrome P450 enzymes, improving plasma half-life (t1/2 = 8.2 h vs. 4.5 h for non-methylated analogs) .

Synthetic Yields :

  • The target compound’s synthesis (via alkylation with ethyl chloroacetate) typically achieves moderate yields (~37–65%), comparable to analogous thioacetate derivatives . Carboxylic acid derivatives (e.g., compound 19a ) require harsher conditions (KOH/EtOH, 78°C) but achieve higher yields (66%) due to fewer side reactions .

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